

What is the chemical structure of Broussonetine A

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Compound of Interest

Compound Name: **Broussonetine A**

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An In-depth Technical Guide to Broussonetine A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Broussonetine A**, a polyhydroxylated pyrrolidine alkaloid isolated from Broussonetia kazinoki. It details its chemical structure, physicochemical properties, biological activity as a glycosidase inhibitor, and relevant experimental protocols for its isolation and analysis.

Chemical Structure and Identification

Broussonetine A is a natural product characterized by a core polyhydroxylated pyrrolidine ring, a long lipophilic alkyl side chain, and a β -D-glucopyranoside moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of glycosidase enzymes.

The definitive structure was elucidated through spectroscopic and chemical methods. The IUPAC name for **Broussonetine A** is 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one.^[1] Its stereochemistry is a critical determinant of its enzymatic inhibition profile.

Chemical Identifiers:

- Molecular Formula: $C_{24}H_{45}NO_{10}$

- CAS Number: 173220-07-0
- Canonical SMILES: C(CCCCC1--INVALID-LINK--CO)O">C@HO[C@H]2--INVALID-LINK--CO)O">C@@@HO)CCCCC(=O)CCCO[1]

Physicochemical Properties

The physicochemical properties of **Broussonetine A** have been primarily determined through computational methods. These data are essential for understanding its solubility, membrane permeability, and potential as a drug candidate.

Property Name	Value	Source
Molecular Weight	507.6 g/mol	PubChem[1]
Monoisotopic Mass	507.30434663 Da	PubChem[1]
XLogP3-AA	-0.2	PubChem[1]
Hydrogen Bond Donor Count	8	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	17	PubChem
Topological Polar Surface Area	189 Å ²	PubChem[1]
Complexity	597	PubChem[1]

Biological Activity: Glycosidase Inhibition

Broussonetine A is recognized as a glycosidase inhibitor.[2][3][4] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibition of these enzymes is a therapeutic strategy for managing conditions such as diabetes and viral infections. The structural similarity of the polyhydroxylated pyrrolidine core of **Broussonetine A** to monosaccharides allows it to act as a competitive inhibitor at the enzyme's active site.

The inhibitory activity of **Broussonetine A** and its analogues was first extensively characterized by Shibano et al. in their 1997 publication in Chemical & Pharmaceutical Bulletin.

[\[2\]\[5\]](#)

Enzyme Target	Inhibition Potency (IC ₅₀)	Source Reference
α-Glucosidase	Data reported	Shibano et al., 1997[2][5][6]
β-Glucosidase	Data reported	Shibano et al., 1997[6]
β-Galactosidase	Data reported	Shibano et al., 1997
β-Mannosidase	Data reported	Shibano et al., 1997

Note: The precise IC₅₀ values are contained within the cited literature; the publication confirms inhibitory activity against these enzymes.

Mechanism of Action: Competitive Inhibition

Broussonetine A functions as a competitive inhibitor. It binds reversibly to the active site of the glycosidase enzyme, competing with the natural substrate. This binding event prevents the enzyme from catalyzing the cleavage of the substrate, thereby reducing the rate of product formation.

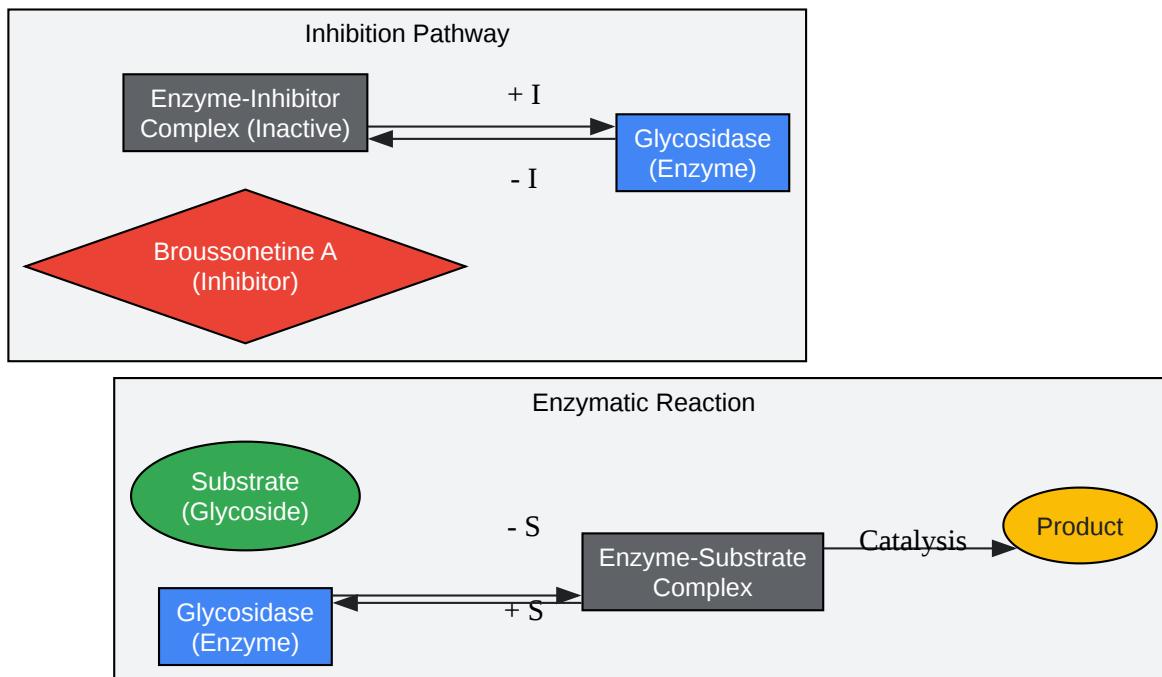
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Figure 1: Mechanism of Competitive Glycosidase Inhibition by **Broussonetine A**.

Experimental Protocols

This section provides detailed methodologies for the isolation of **Broussonetine A** from its natural source, a representative synthetic protocol for a closely related analogue, and a general procedure for assessing its biological activity.

Isolation of Broussonetine A from *Broussonetia kazinoki*

The following protocol is based on the methods described by Shibano, Tsukamoto, and Kusano for the isolation of **broussonetine alkaloids**.^[2]

1. Extraction:

- Air-dried branches of *Broussonetia kazinoki* are mechanically ground into a coarse powder.

- The powdered material is extracted exhaustively with methanol at room temperature.
- The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

- The crude extract is suspended in water and acidified with 2% hydrochloric acid.
- The acidic solution is washed with diethyl ether to remove neutral and acidic compounds.
- The aqueous layer is then basified with 28% ammonia solution to a pH of approximately 10.
- The basic solution is extracted with chloroform to partition the alkaloids into the organic phase. The aqueous layer is further extracted with n-butanol.

3. Cation-Exchange Chromatography:

- The combined basic fractions are concentrated and applied to a cation-exchange column (e.g., Dowex 50W-X4).
- The column is first washed with water, followed by 50% methanol to remove non-basic impurities.
- The alkaloids are then eluted using a basic mobile phase, typically 50% methanol containing 28% ammonia solution (e.g., 9:1 v/v).[\[2\]](#)
- The eluted fraction containing the basic alkaloids is collected and concentrated.

4. Silica Gel Chromatography:

- The concentrated basic fraction is subjected to column chromatography on silica gel (e.g., Chromatorex DM1020).
- Elution is performed using a gradient of chloroform and methanol to separate the mixture into several fractions based on polarity.

5. Preparative High-Performance Liquid Chromatography (HPLC):

- Fractions identified as containing broussonetines are further purified using preparative reverse-phase HPLC.
- A typical system utilizes an ODP (octadecyl polymer) column (e.g., Asahipak ODP 5E).
- The mobile phase consists of an acetonitrile-water mixture (e.g., 12:88 to 17:83 v/v), adjusted to a basic pH (e.g., pH 12.0 with ammonia solution) to ensure the alkaloids are in their neutral form.[\[2\]](#)
- Fractions corresponding to the peak of **Broussonetine A** are collected, pooled, and concentrated to yield the pure compound.

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Figure 2: General Workflow for the Isolation of **Broussonetine A**.

Total Synthesis of a Broussonetine Analogue

A total synthesis for **Broussonetine A** has not been prominently reported. However, the synthesis of structurally related analogues, such as Broussonetine W, has been achieved and provides a representative strategy. The following protocol is adapted from the first total synthesis of (+)-Broussonetine W.

Key Strategy: The synthesis is convergent, involving the preparation of a polyhydroxylated pyrrolidine core and a side-chain fragment, which are then coupled.

1. Synthesis of the Pyrrolidine Core:

- The synthesis begins with a readily available chiral starting material, such as a D-arabinose-derived cyclic nitrone.
- A key step involves the stereoselective addition of an organometallic reagent to the nitrone to establish the correct stereochemistry of the side-chain attachment point.
- Subsequent deprotection and cyclization steps yield the functionalized polyhydroxylated pyrrolidine ring.

2. Synthesis of the Side-Chain Fragment:

- The side chain, containing an α,β -unsaturated ketone, is prepared separately.
- This often involves steps like Wittig reactions or olefination to install the double bond and subsequent oxidation to form the ketone.

3. Fragment Coupling and Final Steps:

- The pyrrolidine core and the side-chain fragment are coupled using a suitable reaction, such as a cross-metathesis or an addition reaction.
- The final steps involve the removal of all protecting groups to yield the natural product analogue. For Broussonetine W, a key final step is the regioselective installation of the α,β -unsaturated ketone functional group via the elimination of HBr from an α -bromoketone intermediate.

Note: This is a generalized description of a complex multi-step synthesis. For complete experimental details, including reagents, conditions, and characterization data, consulting the primary literature, such as the total synthesis of Broussonetine W, is essential.

Glycosidase Inhibition Assay Protocol

This is a general protocol for determining the *in vitro* inhibitory activity of **Broussonetine A** against various glycosidases.

1. Materials:

- Glycosidase enzyme (e.g., α -glucosidase from yeast, β -galactosidase from bovine liver).
- Substrate: The corresponding p-nitrophenyl (pNP) glycoside (e.g., p-nitrophenyl α -D-glucopyranoside).
- Buffer solution appropriate for the optimal pH of the enzyme (e.g., phosphate or citrate buffer).
- **Broussonetine A** (dissolved in buffer or DMSO).
- Stop solution: Sodium carbonate (Na_2CO_3) solution (e.g., 0.2 M).
- 96-well microplate and a microplate reader.

2. Procedure:

- To each well of a 96-well plate, add the following in order:
- Buffer solution.

- A solution of **Broussonetine A** at various concentrations (to determine IC₅₀). For the control wells, add buffer only.
- Enzyme solution (pre-warmed to the optimal temperature, e.g., 37 °C).
- Pre-incubate the plate at the optimal temperature for a defined period (e.g., 10-15 minutes).
- Initiate the reaction by adding the pNP-glycoside substrate solution to all wells.
- Incubate the plate at the optimal temperature for a specific time (e.g., 20-30 minutes).
- Stop the reaction by adding the sodium carbonate solution. The addition of the basic solution also develops the yellow color of the p-nitrophenol product.
- Measure the absorbance of each well at 405 nm using a microplate reader.

3. Data Analysis:

- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

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